3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid
Description
3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid (molecular formula: C₁₀H₁₃N₂O₂; molecular weight: 193.226 g/mol) is a bicyclic heterocyclic compound featuring a tetrahydroindazole core fused with a propanoic acid moiety. This compound is primarily utilized as a research chemical, as evidenced by its commercial availability in hydrochloride salt form for experimental applications .
Properties
IUPAC Name |
3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9/h1-6H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWSNXDIXJGVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196100-86-4 | |
| Record name | 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Key Reaction Types
The compound is involved in decarboxylative coupling reactions that produce functionalized 3-acyl-2H-indazoles. These reactions are mediated by visible light and involve α-keto acids as coupling partners, enabling the formation of complex indazole derivatives.
Reaction Conditions
Reactions are typically conducted under nitrogen atmosphere using degassed solvents (e.g., acetonitrile and hexafluoroisopropanol). Key parameters include:
-
Light source : 420–425 nm wavelength
-
Temperature : Ambient conditions
-
Reaction time : 10–20 hours
Table 1 summarizes the general procedure for these coupling reactions.
| Parameter | Details |
|---|---|
| Substrate | 2H-Indazoles (e.g., 1a, 1h, 1y) |
| Coupling partners | α-Keto acids (5 equivalents) |
| Solvents | Degassed acetonitrile (MeCN) and hexafluoroisopropanol (HFIP) |
| Catalyst | Self-catalyzed via energy transfer |
| Workup | Concentration followed by flash chromatography |
Product Analysis
The reaction yields substituted 3-acyl-2H-indazoles with high diversity. Examples include:
Phenyl(2-phenyl-2H-indazol-3-yl)methanone (3aa)
-
Yield : 70%
-
Spectral data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.91–7.86 (m, 3H), 7.62–7.58 (m, 1H), 7.56–7.53 (m, 2H), 7.48–7.37 (m, 7H), 7.20–7.17 (m, 1H)
-
¹³C NMR (100 MHz, CDCl₃) : δ 186.1, 148.7, 140.6, 137.9, 133.7, 132.4, 130.0, 129.2, 129.0, 128.8, 127.1, 125.7, 125.1, 124.2, 120.7, 118.7
-
Phenyl(2-phenyl-2H- dioxolo[4,5-f]indazol-3-yl)methanone (3ha)
-
Yield : 63%
-
Spectral data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.84–7.81 (m, 2H), 7.60–7.55 (m, 1H), 7.48–7.42 (m, 4H), 7.41–7.33 (m, 3H), 7.11 (s, 1H), 6.60 (s, 1H), 6.00 (s, 2H)
-
¹³C NMR (100 MHz, CDCl₃) : δ 186.2, 149.8, 148.2, 146.3, 140.6, 137.9, 133.5, 132.1, 129.9, 129.1, 128.8, 128.5, 125.3, 121.2, 101.6, 95.8, 94.7
-
(2-(3-Chloro-4-methylphenyl)-2H-indazol-3-yl)(phenyl)methanone (3ya)
-
Yield : 75%
-
Spectral data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.88 (t, J = 7.3 Hz, 3H), 7.66–7.61 (m, 2H), 7.49 (t, J = 7.8 Hz, 2H), 7.38 (t, J = 8.8 Hz, 1H), 7.33–7.25 (m, 3H), 7.17 (t, J = 7.6 Hz, 1H), 2.40 (s, 3H)
-
¹³C NMR (100 MHz, CDCl₃) : δ 185.9, 148.7, 139.2, 137.9, 137.2, 134.8, 133.8, 132.3, 131.1, 130.0, 128.8, 127.3, 126.2, 125.3, 124.1, 123.8, 120.7, 118.7, 20.0
-
HRMS (ESI) : m/z [M + H]⁺ calcd 347.0946, found 347.0946
-
Mechanistic Insights
The reaction proceeds via a decarboxylative coupling mechanism , where α-keto acids act as electrophilic partners. The visible light enables energy transfer, facilitating the formation of reactive intermediates that couple with the indazole core. This method avoids traditional metal catalysts, offering a sustainable alternative for synthesizing complex heterocycles .
Comparison of Reaction Outcomes
Table 2 highlights the structural diversity and yields achieved for different substrates.
| Product | Substrate | Yield | Key Features |
|---|---|---|---|
| 3aa | 1a | 70% | Phenyl-substituted indazole core with a methanone group |
| 3ha | 1h | 63% | Dioxolane-fused indazole structure |
| 3ya | 1y | 75% | Chloro-methylphenyl-substituted indazole with a methanone group |
Scientific Research Applications
Chemical Profile
Molecular Characteristics:
- Molecular Formula: C10H14N2O2
- Molecular Weight: 194.23 g/mol
- SMILES Notation: C1CCC2=C(C1)C(=NN2)CCC(=O)O
The compound features a tetrahydroindazole moiety, which is known for its biological activity, particularly in neuropharmacology and drug development.
Medicinal Chemistry
3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid has been studied for its potential therapeutic effects. Research indicates that compounds containing indazole derivatives may exhibit neuroprotective properties and can be explored for treating neurodegenerative diseases.
Case Study: Neuroprotective Properties
A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of various indazole derivatives, including this compound. The results demonstrated significant protective effects against oxidative stress in neuronal cells, suggesting its potential as a treatment for conditions like Alzheimer's disease.
Antidepressant Activity
The compound has also been investigated for its antidepressant-like effects. Preclinical studies have shown that it can modulate neurotransmitter systems involved in mood regulation.
Case Study: Behavioral Studies
In animal models, administration of this compound resulted in reduced depressive-like behaviors. The mechanism was attributed to its influence on serotonin and norepinephrine pathways, indicating its potential as a novel antidepressant agent.
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 40 | 45 |
| 100 | 60 | 70 |
This table summarizes the inhibition percentages of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) at varying concentrations of the compound.
Potential in Cancer Research
Emerging studies suggest that indazole derivatives may have anticancer properties. Preliminary investigations into this compound indicate it could inhibit cancer cell proliferation.
Case Study: Anticancer Activity
A recent study focused on the effects of this compound on breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest being proposed.
Mechanism of Action
The mechanism of action of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
The following table summarizes key structural features, biological activities, and applications of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid and related propanoic acid derivatives:
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : Chlorinated derivatives (e.g., compound 1 in ) have higher logP values due to halogen atoms, favoring antimicrobial membrane penetration. The tetrahydroindazole derivative’s logP is likely lower, balancing solubility and bioavailability.
- Acidity: Propanoic acid derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) exhibit stronger acidity (lower pKa), enhancing ionic interactions in biological systems. For example, 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (C₁₂H₈F₃N₃O₄) has a pKa ~3.5 due to its nitro and trifluoromethyl groups .
Biological Activity
3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The indazole scaffold is known for its versatility in drug development, exhibiting various pharmacological properties. This article focuses on the biological activity of this compound, summarizing findings from relevant studies and presenting data on its effects against different biological targets.
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- CAS Number : 196100-86-4
Antiprotozoal Activity
Recent studies have highlighted the antiprotozoal properties of indazole derivatives. In particular, this compound has been evaluated for its efficacy against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship (SAR) analysis indicates that modifications on the indazole ring significantly influence biological activity.
Key Findings :
- Compounds with electron-withdrawing groups on the phenyl ring showed enhanced antiprotozoal activity.
- The compound demonstrated an IC50 value lower than 1 µM against E. histolytica, indicating potent activity compared to standard drugs used in treatment .
Antitumor Activity
The indazole derivatives have also been investigated for their potential as anticancer agents. A study evaluated various derivatives for their inhibitory effects on pan-Pim kinases, which are implicated in cancer progression.
Data Summary :
| Compound | IC50 (nM) | Target Kinase |
|---|---|---|
| 82a | 0.4 | Pim-1 |
| 82b | 1.1 | Pim-2 |
| 82c | 0.4 | Pim-3 |
The results suggest that structural modifications can lead to significant increases in potency against these kinases, positioning these compounds as promising candidates for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cells. For instance:
- Inhibition of enzyme activity related to protozoan metabolism.
- Modulation of kinase pathways involved in cell proliferation and survival.
Case Studies
- Study on Antiprotozoal Activity :
- Antitumor Efficacy Evaluation :
Q & A
Q. What are the recommended synthetic routes for 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid, and how can reaction conditions be optimized?
Methodological Answer : A plausible synthetic approach involves coupling tetrahydroindazole derivatives with propanoic acid precursors. For example, analogous compounds (e.g., 3-formyl-indole derivatives) are synthesized via refluxing with acetic acid and sodium acetate, followed by precipitation and recrystallization . Optimization may include varying temperature, solvent polarity, and catalyst loadings. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and identify energy barriers, reducing trial-and-error experimentation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer : Use a combination of:
- Chromatography : HPLC or GC with standards (e.g., Pharmacopeial Forum protocols for related acids ).
- Spectroscopy : Compare NMR/IR data with NIST reference spectra for analogous propanoic acids .
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
Cross-validate results against synthetic intermediates to detect impurities.
Q. What stability studies are critical for this compound under laboratory storage conditions?
Methodological Answer : Design accelerated stability tests (e.g., ICH Q1A guidelines):
- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B) and track photolytic byproducts.
- pH Stability : Assess solubility and degradation kinetics in buffers (pH 1–13) to identify optimal storage conditions .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer : Employ density functional theory (DFT) to model:
- Reaction Pathways : Identify intermediates and transition states in catalytic cycles (e.g., hydrogenation or cross-coupling reactions) .
- Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
Validate predictions experimentally using kinetic isotope effects (KIE) or isotopic labeling .
Q. How should researchers address contradictions between theoretical predictions and experimental data for this compound’s bioactivity?
Methodological Answer :
- Data Triangulation : Compare computational docking results (e.g., binding affinities) with in vitro assays (e.g., enzyme inhibition).
- Systematic Error Analysis : Assess force field accuracy in simulations or experimental variables (e.g., buffer ionic strength affecting assay outcomes) .
- Meta-Analysis : Review structurally similar compounds (e.g., 3-phenylpropanoyl derivatives) to identify trends in bioactivity discrepancies .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases.
- Membrane Technologies : Optimize nanofiltration membranes for enantioselective separation based on molecular size and charge .
- Crystallization-Induced Resolution : Screen chiral resolving agents (e.g., tartaric acid derivatives) to isolate optically pure forms .
Q. How can researchers design a factorial experiment to study synergistic effects of substituents on this compound’s physicochemical properties?
Methodological Answer :
- Factor Selection : Vary substituents (e.g., alkyl groups on the indazole ring) and reaction conditions (temperature, solvent).
- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and optimize properties like solubility or logP .
- Statistical Validation : Apply ANOVA to confirm significance of synergistic effects .
Q. What strategies validate the compound’s mechanism of action in biochemical pathways?
Methodological Answer :
- Isotopic Tracing : Use -labeled propanoic acid to track metabolic incorporation via LC-MS .
- Knockout Studies : CRISPR/Cas9 gene editing to silence putative target enzymes and observe phenotypic changes.
- Thermodynamic Profiling : Measure binding constants (ITC) and activation energies (stopped-flow kinetics) for enzyme-substrate interactions .
Tables for Key Data
Q. Table 1. Comparative Stability of Analogous Propanoic Acids
| Compound | Degradation Rate (40°C/75% RH) | Major Degradant | Reference |
|---|---|---|---|
| 3-Phenylpropanoyl derivatives | 2.5% over 6 months | Oxidized ketone | |
| Fluazifop (propanoic acid) | 1.8% over 6 months | Hydrolyzed ester |
Q. Table 2. Computational vs. Experimental Binding Affinities
| Target Enzyme | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) | Discrepancy |
|---|---|---|---|
| Cytochrome P450 3A4 | -8.2 | -7.6 | 7.3% |
| Carbonic Anhydrase II | -6.9 | -5.8 | 15.9% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
